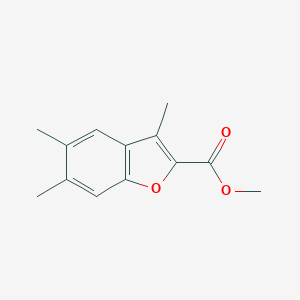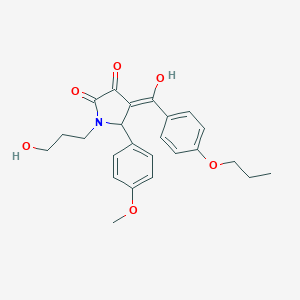![molecular formula C14H19N3O2S B254723 3-methyl-N-{[2-(4-methylbenzoyl)hydrazino]carbonothioyl}butanamide](/img/structure/B254723.png)
3-methyl-N-{[2-(4-methylbenzoyl)hydrazino]carbonothioyl}butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N-{[2-(4-methylbenzoyl)hydrazino]carbonothioyl}butanamide is a complex organic compound with the molecular formula C14H19N3O2S and a molecular weight of 293.39 g/mol. This compound is characterized by its unique structure, which includes a butanamide backbone substituted with a methyl group and a hydrazinyl carbonothioyl group attached to a 4-methylphenyl carbonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-{[2-(4-methylbenzoyl)hydrazino]carbonothioyl}butanamide typically involves multiple steps, starting with the preparation of the hydrazinyl carbonothioyl intermediate. This intermediate is then reacted with 3-methylbutanamide under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield, making the compound suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-{[2-(4-methylbenzoyl)hydrazino]carbonothioyl}butanamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-methyl-N-{[2-(4-methylbenzoyl)hydrazino]carbonothioyl}butanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-methyl-N-{[2-(4-methylbenzoyl)hydrazino]carbonothioyl}butanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its mechanism of action are essential to understand its full potential and applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-methyl-N-{[2-(4-methylbenzoyl)hydrazino]carbonothioyl}butanamide include:
- 4-methyl-N-({2-[(4-methylphenyl)carbonyl]hydrazinyl}carbonothioyl)butanamide
- 3-ethyl-N-({2-[(4-methylphenyl)carbonyl]hydrazinyl}carbonothioyl)butanamide
- 3-methyl-N-({2-[(4-ethylphenyl)carbonyl]hydrazinyl}carbonothioyl)butanamide.
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C14H19N3O2S |
|---|---|
Molecular Weight |
293.39 g/mol |
IUPAC Name |
3-methyl-N-[[(4-methylbenzoyl)amino]carbamothioyl]butanamide |
InChI |
InChI=1S/C14H19N3O2S/c1-9(2)8-12(18)15-14(20)17-16-13(19)11-6-4-10(3)5-7-11/h4-7,9H,8H2,1-3H3,(H,16,19)(H2,15,17,18,20) |
InChI Key |
QBPOENFVDTYMSY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NNC(=S)NC(=O)CC(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NNC(=S)NC(=O)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Allyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254644.png)
![N-acetyl-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)-2-thiophenesulfonamide](/img/structure/B254648.png)
![[4-(4-Ethylphenyl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanone](/img/structure/B254649.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B254650.png)
![3'-[(4-bromophenyl)carbonyl]-1'-[3-(dimethylamino)propyl]-4'-hydroxy-1-methylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B254653.png)

![1-(4-HYDROXYPHENYL)-2-(1,3,4-THIADIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE](/img/structure/B254655.png)

![7-FLUORO-1-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-2-(2-METHOXYETHYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE](/img/structure/B254661.png)

![4-[(3,4-dimethoxyphenyl)carbonyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254664.png)
![1-[3-Ethoxy-4-(3-methylbutoxy)phenyl]-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254665.png)
![3-hydroxy-5-phenyl-1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254667.png)
![(2Z)-6-[(4-CHLOROPHENYL)METHYL]-2-[(4-METHOXYPHENYL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE](/img/structure/B254670.png)
